![molecular formula C17H21N3O2 B2433651 6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923232-74-0](/img/structure/B2433651.png)
6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, also known as THPPD, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. THPPD is a pyrrolopyrimidine derivative that has shown promising results in various biological assays, making it a valuable tool for investigating biochemical and physiological processes.
Scientific Research Applications
CDK2 Inhibition
The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, which were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Activity
The compound has shown significant anticancer activity. It has been found to inhibit the growth of various cell lines . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 .
VEGFR-2 Inhibition
The compound has been studied for its VEGFR-2 inhibitory activity. VEGFR-2 is a key target in the development of antiangiogenic agents, which are used in the treatment of cancer .
Antiangiogenic Activity
The compound has demonstrated antiangiogenic activity. This means it can inhibit the formation of new blood vessels, which is a crucial process in the growth and spread of cancer .
Cell Cycle Alteration
The compound has been found to cause significant alteration in cell cycle progression . This can lead to the death of cancer cells and is a common mechanism of action for many anticancer drugs .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a process that is often defective in cancer cells. Drugs that can induce apoptosis can therefore be effective in treating cancer .
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound acts as an inhibitor of PARP-1 . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
6-(3-methylbutyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)8-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVTUJSUROEYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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